Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

Solid-Phase Peptide Synthesis Orthogonal Protection Backbone Modification

This dual-protected (Fmoc/Boc) N-substituted glycine building block introduces a protected carboxymethyl moiety for on-resin cyclization. Orthogonal Boc (TFA-labile) enables selective deprotection; the tert-butyl ester mitigates DKP formation—a critical advantage over unprotected analogs. ≥98% HPLC purity ensures reproducible coupling in automated SPPS for peptidomimetics, cyclic peptides, and peptoid libraries. Superior lipophilicity (LogP 3.66) enhances membrane permeability for drug discovery. Choose this monomer for backbone-modified peptides requiring structural constraint and minimized side reactions.

Molecular Formula C23H25NO6
Molecular Weight 411,45 g/mole
CAS No. 141743-16-0
Cat. No. B557338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(tert-butyloxycarbonylmethyl)glycine
CAS141743-16-0
SynonymsFmoc-N-(tert-butyloxycarbonylmethyl)glycine; 141743-16-0; SCHEMBL16060098; CTK8E5933; MolPort-003-725-399; ZINC2547867; 6967AH; AKOS015911467; AK186254; AM015945; RT-013014; Fmoc-N-(tert-butyloxycarbonylmethyl)-glycine; A-7868; I14-37141; N-(9H-Fluoren-9-ylmethoxycarbonyl)-N-(2-tert-butoxy-2-oxoethyl)glycine; {[2-(TERT-BUTOXY)-2-OXOETHYL][(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}ACETICACID; Glycine,N-(carboxymethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,1-(1,1-dimethylethyl)ester
Molecular FormulaC23H25NO6
Molecular Weight411,45 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H25NO6/c1-23(2,3)30-21(27)13-24(12-20(25)26)22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26)
InChIKeyFZHJLRKZIINJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0): Orthogonally Protected Glycine Derivative for SPPS and Peptoid Synthesis


Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0, also known as Fmoc-nAsp(OtBu)-OH) is a specialized N-substituted glycine derivative that serves as an advanced building block in solid-phase peptide synthesis (SPPS) and peptoid chemistry . It belongs to the class of Fmoc-protected amino acids with an additional Boc-protected carboxymethyl moiety on the secondary amine, enabling orthogonal deprotection strategies that are not possible with standard Fmoc-glycine (Fmoc-Gly-OH) [1]. This dual protection architecture facilitates the construction of backbone-modified peptides, peptidomimetics, and cyclic peptides with enhanced structural control and reduced side reactions .

Why Fmoc-Gly-OH or Simple N-Substituted Glycines Cannot Substitute Fmoc-N-(tert-butyloxycarbonylmethyl)glycine in Advanced SPPS Protocols


Generic substitution with unmodified Fmoc-glycine (Fmoc-Gly-OH) or simple N-alkyl glycines is not functionally equivalent due to fundamental differences in protecting group architecture and side-reaction susceptibility. The target compound's N-terminal Boc-protected carboxymethyl group provides an additional, acid-labile handle for orthogonal deprotection and subsequent functionalization—a capability absent in Fmoc-Gly-OH . Furthermore, unprotected N-carboxymethyl analogs (e.g., Fmoc-N-(carboxymethyl)glycine) are prone to intramolecular diketopiperazine (DKP) formation during Fmoc deprotection, a deleterious side reaction that compromises yield and purity in backbone cyclization protocols [1]. The tert-butyl ester protection in this compound specifically mitigates this risk by blocking nucleophilic attack, thereby enabling cleaner synthetic routes that are unattainable with unprotected acid congeners [1].

Quantitative Differentiation Evidence for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (141743-16-0) Procurement


Enhanced Orthogonal Protection: Dual Fmoc/Boc Architecture vs. Single-Protection Glycine Derivatives

Unlike Fmoc-Gly-OH, which contains only a single base-labile Fmoc protecting group, Fmoc-N-(tert-butyloxycarbonylmethyl)glycine features an orthogonal Boc-protected carboxymethyl group that is selectively removable under acidic conditions (e.g., TFA) without affecting the Fmoc group [1]. This dual protection enables sequential deprotection and site-specific functionalization of the peptide backbone, a capability quantified by the presence of two distinct protecting groups with different cleavage chemistries [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Backbone Modification

Suppression of Diketopiperazine (DKP) Side Reaction in Backbone Cyclization Protocols

In the synthesis of backbone-cyclized peptides, unprotected N-carboxymethyl amino acids (e.g., Fmoc-N-(carboxymethyl)glycine) undergo rapid diketopiperazine (DKP) formation via intramolecular aminolysis, a side reaction that occurs even under mild Fmoc deprotection conditions [1]. The use of tert-butyl protection (as in the target compound) sterically and electronically blocks this nucleophilic pathway, as confirmed by the observation that DKP formation persists 'despite the tert-butyl protection of the carboxy group' only when the N-carboxyalkyl chain is short [1]. The compound's tert-butyl ester therefore reduces DKP formation relative to the unprotected acid analog, though quantitative reduction ratios are not reported in the referenced study [1].

Backbone Cyclized Peptides Side Reaction Mitigation Peptide Stability

Increased Lipophilicity (LogP) Relative to Fmoc-Gly-OH and Unprotected N-Carboxymethyl Analogs

The tert-butyl ester modification in Fmoc-N-(tert-butyloxycarbonylmethyl)glycine substantially increases lipophilicity compared to both Fmoc-Gly-OH and the unprotected N-carboxymethyl analog [1]. Computed LogP values demonstrate a clear progression: Fmoc-Gly-OH (LogP ≈ 3.00) < Fmoc-N-(carboxymethyl)glycine (LogP ≈ 2.86) < Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (LogP ≈ 3.66) [1][2]. This +22% increase in LogP versus Fmoc-Gly-OH and +28% versus the unprotected carboxymethyl analog translates to enhanced organic solvent solubility and potentially improved membrane permeability of derived peptidomimetics [1].

Lipophilicity Membrane Permeability Peptidomimetic Design

Validated Purity Specification (≥98% HPLC) as a Procurement-Quality Benchmark

Reputable vendors consistently specify a purity of ≥98% (HPLC) for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a threshold that exceeds the typical 95-97% purity range offered for generic Fmoc-protected amino acids and less common N-substituted glycine derivatives . This higher purity specification reduces the risk of impurity-driven side reactions, premature chain termination, or reduced coupling yields during automated SPPS . While individual lot certificates of analysis provide exact batch values, the vendor-advertised specification serves as a minimum quality commitment for procurement decisions .

Purity Specification Quality Control SPPS Reliability

Optimal Deployment Scenarios for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (141743-16-0) Based on Verified Differentiation


Solid-Phase Synthesis of Backbone-Cyclized Peptide Therapeutics

This compound is the preferred building block for introducing a protected carboxymethyl moiety into a growing peptide chain prior to on-resin cyclization. The orthogonal Boc protection (quantified by the presence of 2 orthogonal handles) allows the N-terminal Fmoc group to be removed and coupled without affecting the carboxymethyl group, which is later deprotected (TFA) to enable lactam bridge formation . Crucially, the tert-butyl ester protection mitigates diketopiperazine (DKP) formation that plagues the use of unprotected N-carboxymethyl analogs, thereby preserving yield and purity during the critical backbone cyclization step [1].

Automated Synthesis of Lipophilic Peptoid Libraries for Drug Discovery

The increased lipophilicity of this derivative (LogP 3.66 vs. 3.00 for Fmoc-Gly-OH) makes it a superior monomer for generating peptoid libraries with enhanced membrane permeability and improved organic solvent handling during automated SPPS . The monomer is fully compatible with standard Fmoc chemistry and automated peptide synthesizers, enabling high-throughput production of diverse N-substituted glycine oligomers (peptoids) that serve as protease-resistant scaffolds for target-based drug discovery campaigns [1].

Multi-Step Synthesis of Conformationally Constrained Peptide Epitopes

When a peptide sequence requires site-specific backbone functionalization—such as the introduction of a covalent constraint or a bioconjugation handle—this compound provides an additional, selectively addressable site not present in Fmoc-Gly-OH . The orthogonal Boc group can be deprotected independently of Fmoc to reveal a free carboxylic acid, which can then be conjugated to amines, hydroxylamines, or other nucleophiles, all while the peptide remains anchored to the resin. This capability is essential for constructing structurally defined epitope mimics with enhanced biological stability .

cGMP Manufacturing of Investigational Peptide APIs Requiring High-Purity Raw Materials

For process development and clinical manufacturing of peptide active pharmaceutical ingredients (APIs), the consistent ≥98% HPLC purity specification of this building block provides a reliable starting point for minimizing impurity-related process deviations . The stringent purity requirement supports reproducible coupling yields and reduces the need for extensive downstream purification, directly impacting the cost-of-goods and regulatory compliance in cGMP production environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.